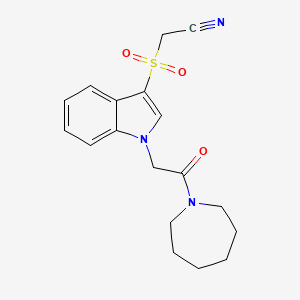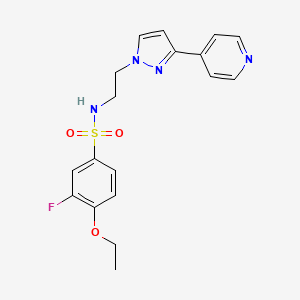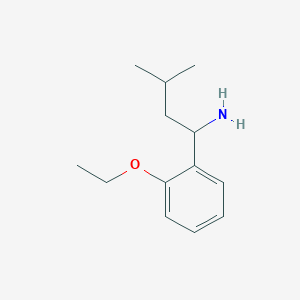
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest due to their diverse biological activities . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives exhibit a range of chemical reactions due to their structural versatility . The chemical reactions of “4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” would be expected to be similar to those of other pyrimidine derivatives.Aplicaciones Científicas De Investigación
Antifungal Activities
Pyrimidine derivatives have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi . Some of these compounds have shown to possess fungicidal activities, and a few of them are even more potent than the control fungicides .
Anti-inflammatory Activities
Research has shown that numerous pyrimidines exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial and Antiviral Properties
Pyrimidines have been found to have antibacterial and antiviral properties . This suggests potential applications in the development of new antibiotics and antiviral drugs.
Antituberculosis Properties
Some pyrimidines have shown antituberculosis effects . This could be significant in the fight against tuberculosis, a major global health issue.
Role in Life Science Studies
Natural compounds containing pyrimidine skeletons, such as vitamin B1 and nucleotide bases, play an important role in life science studies .
Use in Agriculture
Pyrimidine derivatives have occupied a prominent place in the field of agrochemicals because of their significant properties as fungicides in agriculture .
Drug Discovery
Different classes of pyrimidine derivatives have been synthesized and screened for antitumor activity, providing candidates for drug discovery .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including the serotonin (5-ht) receptor sites .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine may interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are known to influence oxidative processes in the organism . They also exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Pharmacokinetics
The introduction of hydrophobic groups at the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-ht) receptor sites, which could influence the compound’s bioavailability .
Result of Action
Pyrimidine derivatives are known to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
The reactivity of the c-4 position of halopyrimidines is generally found to be strongly preferred over c-2 , which could suggest that the compound’s action may be influenced by the chemical environment.
Direcciones Futuras
The future directions for “4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” and other pyrimidine derivatives include further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, there is a continuous need for new classes of antifungal agents, and pyrimidine derivatives have shown promise in this area .
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-6-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-11(2)14-8-15(17-10-16-14)18-9-13-7-5-4-6-12(13)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKNMTWLDTEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

amine hydrochloride](/img/structure/B3008035.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)
![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)
![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)